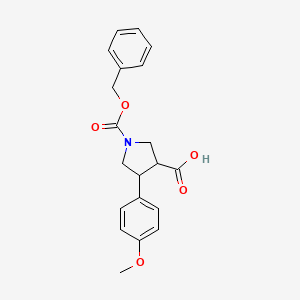
4-(4-methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrolidine ring, a methoxyphenyl group, and a phenylmethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid can be achieved through a multi-step process involving several key reactions:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Substitution: The nitro group is then substituted with a methoxy group using a suitable reagent like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: A related compound with a simpler structure, used as an intermediate in organic synthesis.
4-Methoxyphenylboronic acid: Utilized in Suzuki-Miyaura coupling reactions and other organic transformations.
4-Methoxyamphetamine: A psychoactive compound with a different mechanism of action.
Uniqueness
4-(4-Methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of functional groups provides opportunities for multiple types of chemical modifications and interactions.
Eigenschaften
Molekularformel |
C20H21NO5 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H21NO5/c1-25-16-9-7-15(8-10-16)17-11-21(12-18(17)19(22)23)20(24)26-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3,(H,22,23) |
InChI-Schlüssel |
NJOQVHQNENSUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


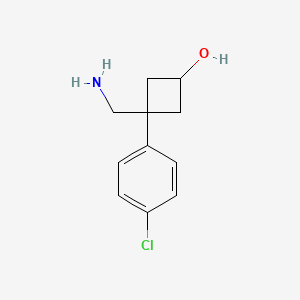
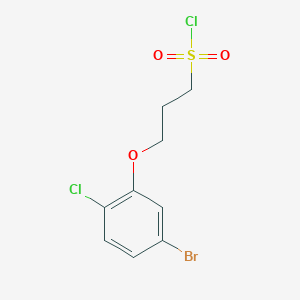

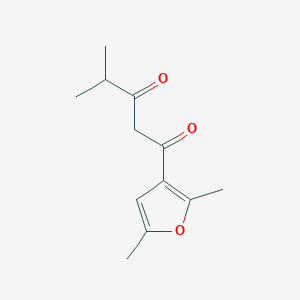

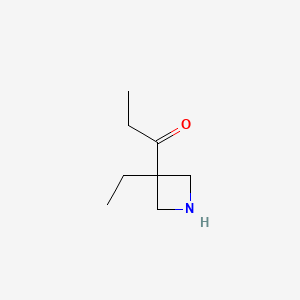
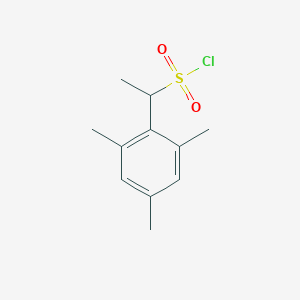
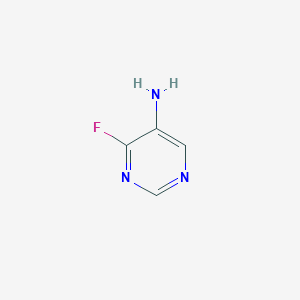
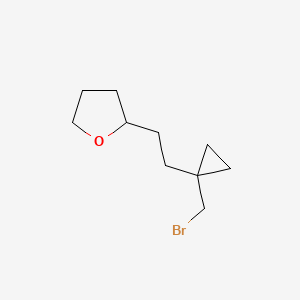
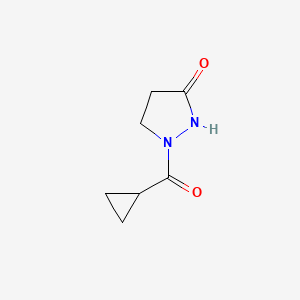
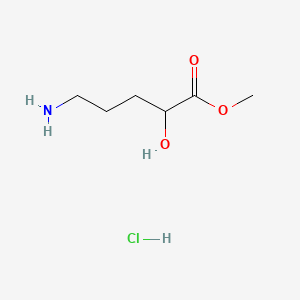
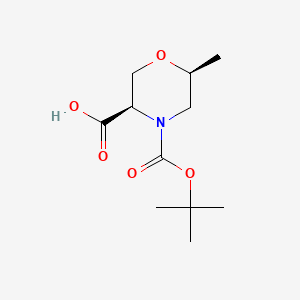

![2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B13633108.png)
